tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate
Description
tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate is a carbamate-protected cyclohexylamine derivative featuring a hydroxycarbamimidoyl (amidoxime) functional group.
Properties
Molecular Formula |
C12H23N3O3 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
LZIJNUIXXMZBED-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong acids or bases, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate is a chemical compound with a tert-butyl group attached to a carbamate moiety and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group. It has potential applications in medicinal chemistry as a precursor in synthesizing biologically active molecules.
Chemical and Physical Properties
The molecular formula of this compound is C9H19N3O3, and it has a molecular weight of 217.27 g/mol.
Scientific Research Applications
This compound is known for its applications in scientific research.
Chemistry
It serves as a building block for synthesizing complex molecules because its structure allows for modifications, making it valuable in organic synthesis.
Biology
This compound can study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways.
Medicine
It is explored for potential therapeutic properties and may serve as a precursor for drug development, mainly in designing inhibitors for specific enzymes. Structurally similar compounds have shown promise in biological assays. Research into the specific biological effects of this compound is ongoing, focusing on its potential therapeutic applications.
Industry
It is used in producing specialty chemicals and materials due to its stability and reactivity, making it suitable for applications, including coatings and polymers.
This compound has potential in biological research and medicinal chemistry.
Molecular Interactions
The compound has been investigated for its ability to interact with various enzymes, particularly those involved in metabolic pathways. Its structure allows it to form stable carbamate bonds, making it a useful probe for studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|---|
| tert-Butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate (Target) | Cyclohexyl | N'-hydroxycarbamimidoyl | C₁₂H₂₃N₃O₃ | 257.33* | Estimated |
| tert-Butyl N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}carbamate | Cycloheptyl | N-hydroxycarbamimidoyl | C₁₃H₂₅N₃O₃ | 271.36 | |
| tert-Butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate | Bicyclo[1.1.1]pentane | N'-hydroxycarbamimidoyl | C₁₁H₁₉N₃O₃ | 241.29 | |
| tert-Butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate | Phenyl | N'-hydroxycarbamimidoyl on benzyl group | C₁₃H₁₉N₃O₃ | 265.31 | |
| tert-Butyl N-{4-[1-(1-hydroxyethyl)cyclopropyl]cyclohexyl}carbamate | Cyclohexyl + cyclopropane | 1-hydroxyethylcyclopropane substituent | C₁₆H₂₉NO₃ | 283.41 |
*Estimated based on molecular formula.
Key Observations:
The bicyclo[1.1.1]pentane derivative (MW 241.29) introduces rigidity, which may enhance metabolic stability but reduce conformational flexibility .
Functional Group Variations :
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:
- Solubility and Stability : Cyclohexyl derivatives generally exhibit moderate lipophilicity, whereas smaller rings (e.g., bicyclopentane) may enhance aqueous solubility .
Biological Activity
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, a carbamate moiety, and a cyclohexyl ring, positions it as a promising building block for the synthesis of biologically active molecules. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.
- Molecular Formula : C13H25N3O3
- Molecular Weight : 257.36 g/mol
- CAS Number : 1251422-95-3
The compound's structure facilitates its role in various biological assays, where it may exhibit a range of pharmacological effects.
Research indicates that this compound may interact with specific enzymes and receptors in the body. Preliminary studies suggest that modifications to the hydroxycarbamimidoyl group can influence these interactions, affecting both potency and selectivity against various biological targets.
Pharmacological Effects
The compound has shown promise in several areas:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against gram-positive bacteria. The structural characteristics of this compound suggest it may exhibit comparable antimicrobial effects.
- Enzyme Inhibition : There is potential for this compound to inhibit certain enzymes, similar to other carbamate derivatives known for their enzyme inhibitory activities.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Similarity | Unique Aspects |
|---|---|---|---|
| Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 1.00 | Different substitution pattern |
| Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 0.93 | Trans configuration |
| Tert-butyl (4-hydroxycyclohexyl)carbamate | Hydroxyl group on cyclohexane | 0.93 | Lacks hydroxycarbamimidoyl group |
| Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxy group | 0.93 | Amino functionality |
This table illustrates the structural diversity among related compounds and highlights the unique functional groups present in this compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Recent investigations into similar compounds have provided insights into their biological activities:
- Antibacterial Studies : Compounds structurally related to this compound have been tested against various bacterial strains. For instance, certain derivatives exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Enzyme Interaction Studies : A study focusing on carbamate derivatives revealed that some compounds effectively inhibited acetylcholinesterase (AChE), leading to increased interest in their neuropharmacological applications.
- Therapeutic Applications : The unique structure of this compound positions it as a candidate for further development in therapeutic settings, particularly in drug design aimed at targeting specific enzyme pathways or bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
